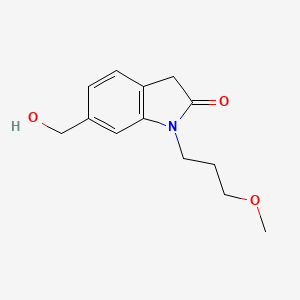
6-(hydroxymethyl)-1-(3-methoxypropyl)-1,3-dihydro-2H-indol-2-one
Cat. No. B8391976
M. Wt: 235.28 g/mol
InChI Key: ZRHZPWWNVYNEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08975252B2
Procedure details


A mixture of 6-(hydroxymethyl)-1,3-dihydro-2H-indol-2-one (150 mg), 1-bromo-3-methoxypropane (211 mg), potassium carbonate (254 mg) and potassium iodide (229 mg) in acetonitrile (6 ml) was refluxed for 15 hours. Further, 1-bromo-3-methoxypropane (70.3 mg) and potassium carbonate (127 mg) were added and the mixture was refluxed for 3 hours. Water was added to the reaction mixture under ice-cooling and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over sodium sulfate and concentrated in vacuo. The resulted residue was purified with a silica gel column chromatography (eluting solvent: chloroform to chloroform/methanol=10/1) to give 6-(hydroxymethyl)-1-(3-methoxypropyl)-1,3-dihydro-2H-indol-2-one (174 mg) as a brown oil.








Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][C:8](=[O:12])[NH:9]2)=[CH:5][CH:4]=1.Br[CH2:14][CH2:15][CH2:16][O:17][CH3:18].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(#N)C.O>[OH:1][CH2:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][C:8](=[O:12])[N:9]2[CH2:14][CH2:15][CH2:16][O:17][CH3:18])=[CH:5][CH:4]=1 |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=CC=C2CC(NC2=C1)=O
|
|
Name
|
|
|
Quantity
|
211 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCOC
|
|
Name
|
|
|
Quantity
|
254 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
229 mg
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
70.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCOC
|
|
Name
|
|
|
Quantity
|
127 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 15 hours
|
|
Duration
|
15 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulted residue was purified with a silica gel column chromatography (eluting solvent: chloroform to chloroform/methanol=10/1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=CC=C2CC(N(C2=C1)CCCOC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 174 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
